molecular formula C20H16ClN3O3 B4510623 N-(3-acetylphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-acetylphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4510623
M. Wt: 381.8 g/mol
InChI Key: CPSVIVIIONPEDL-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a 6-oxopyridazinone core substituted with a 4-chlorophenyl group at position 3 and an acetamide side chain at position 2. This compound is synthesized via condensation reactions involving pyridazinone intermediates and acetylated aniline derivatives, often employing reagents like thionyl chloride (SOCl₂) or coupling agents in polar aprotic solvents such as DMF or THF .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c1-13(25)15-3-2-4-17(11-15)22-19(26)12-24-20(27)10-9-18(23-24)14-5-7-16(21)8-6-14/h2-11H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSVIVIIONPEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Substitution Reactions:

    Acetylation: The final step often involves acetylation using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.

    Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve strong acids or bases, depending on the type of substitution.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biochemical Research: Used in studies to understand enzyme interactions and inhibition.

Industry:

    Material Science:

    Agriculture: Investigated for use in agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity, affecting cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinone-Acetamide Derivatives

Compound Name Core Structure Substituents Key Functional Groups Reference
This compound (Target Compound) Pyridazinone 3-(4-Chlorophenyl), 2-(3-acetylphenylacetamide) C=O (pyridazinone), Cl, acetylphenyl [10]
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone 4,5-Dichloro, 2-(azepan-1-ylsulfonyl-4-methylphenylacetamide) C=O, Cl, sulfonamide [1]
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Triazole 4-(Naphthalen-1-yloxy)methyl, 2-(4-chlorophenylacetamide) Triazole, C=O, Cl [2]
3-[3-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl-N-(antipyrine)propanamide Pyridazinone-antipyrine hybrid 3-(4-Chlorophenylpiperazinyl), 2-(antipyrine-propanamide) C=O, Cl, piperazine [6]

Key Observations :

  • Substituent Diversity : The target compound’s 3-acetylphenyl group distinguishes it from analogues like ’s sulfonamide-substituted derivative and ’s piperazine-linked antipyrine hybrids.
  • Chlorophenyl Positioning: The 4-chlorophenyl group at position 3 is a conserved feature in pyridazinone derivatives (e.g., ), suggesting its role in enhancing lipophilicity and receptor binding .
  • Acetamide Variations : While the target compound uses a 3-acetylphenylacetamide side chain, substitutes with a triazole-naphthoxy system, and employs diphenylacetamide with chalcone-derived acryloyl groups .

Key Observations :

  • Reagent Efficiency : The target compound’s synthesis () avoids harsh chlorinating agents like thionyl chloride (used in ), favoring milder acetylation conditions.
  • Catalytic Methods: employs Cu(I) catalysis for triazole formation, whereas pyridazinone derivatives () rely on nucleophilic acyl substitution .
  • Yield Trends: Pyridazinone derivatives generally exhibit higher yields (75–79%) compared to oxadiazines (50–60%) or triazole-acetamides (65–70%) due to stable intermediates .

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison

Compound IR (C=O, cm⁻¹) ¹H NMR (Key Signals, δ ppm) HRMS (Observed [M+H]⁺) Reference
Target Compound 1678 (pyridazinone) 2.50 (s, 3H, acetyl), 7.25–7.80 (m, 8H, Ar-H) 410.0923 [10]
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide 1664, 1642 1.50–1.80 (m, 8H, azepane), 2.35 (s, 3H, CH₃) 513.0387 [1]
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-phenylacetamide 1680 (pyridazinone) 2.30 (s, 3H, CH₃), 7.30–7.90 (m, 9H, Ar-H) 433.1058 [5]
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-fluorophenylpiperazinyl)]... 1662, 1628 3.10–3.60 (m, 8H, piperazine), 6.80–7.40 (m, 9H, Ar-H) 563.2210 [6]

Key Observations :

  • C=O Stretching: The pyridazinone C=O in the target compound (1678 cm⁻¹) aligns with analogues in (1664 cm⁻¹) and (1680 cm⁻¹), confirming the keto-enol tautomerism common to pyridazinones .
  • Aromatic Proton Signals : Multiplet patterns in the 7.25–7.80 ppm range (target compound) correlate with chlorophenyl and acetylphenyl environments, similar to and .

Biological Activity

N-(3-acetylphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula: C17_{17}H15_{15}ClN2_{2}O2_{2}
  • Molecular Weight: 320.76 g/mol
  • CAS Number: Not specified in the results.

The compound features an acetylphenyl group and a chlorophenyl group attached to a pyridazinone ring, which is critical for its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50_{50} value of 1.30 µM against HepG2 liver cancer cells, indicating strong antiproliferative activity . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which contributes to its effectiveness in inhibiting tumor growth.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50_{50} (µM)Mechanism
FNAHepG21.30Apoptosis, G2/M arrest
SAHAHepG217.25Histone deacetylase inhibition

Enzyme Inhibition

The compound's structural characteristics suggest potential inhibition of various enzymes, including histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy due to their role in regulating gene expression and inducing apoptosis in cancer cells. The specific inhibition profile for this compound remains to be fully elucidated but is anticipated based on the behavior of similar pyridazinone derivatives.

Neuropharmacological Activity

In addition to its antitumor effects, compounds within this class have shown promise as acetylcholinesterase inhibitors, which are beneficial in treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine, enhancing cognitive function.

Table 2: Acetylcholinesterase Inhibition Studies

Compound NameIC50_{50} (µM)Reference
Coumarin Derivative2.7

Study on Antitumor Efficacy

In a study focusing on a structurally similar compound, researchers found that treatment with the compound led to significant tumor growth inhibition in xenograft models. The study reported a tumor growth inhibition (TGI) rate of 48.89% compared to controls . This highlights the potential for this compound as an effective therapeutic agent.

Mechanistic Insights

Further investigations into the mechanism revealed that the compound promotes apoptosis through mitochondrial pathways and affects cell cycle dynamics by increasing G2/M phase populations significantly. These findings suggest that similar compounds could be developed into effective anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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